5-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a phenylcarbamoyl group, a tetrahydroquinazolin group, and a pentanamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The tetrahydroquinazolin group, for example, is a bicyclic structure that could contribute to the overall three-dimensional shape of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, compounds with a tetrahydroquinazolin group can participate in a variety of reactions, including condensation reactions and cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .Future Directions
Mechanism of Action
Target of Action
Nectin-4 is a cell surface adhesion protein that is over-expressed in multiple human cancers and is associated with poor disease prognosis .
Mode of Action
HMS3481O08 demonstrates potent anti-cancer activity by specifically targeting Nectin-4 . It is an antibody-drug conjugate (ADC) with a drug-antibody ratio (DAR) of 8 . The ADC is manufactured using a proprietary conjugation technology and a novel tubulin inhibitor payload . Detailed pharmacokinetic/pharmacodynamic (PK/PD) characterization of HMS3481O08 validates the mechanism of action as an anti-mitotic agent inducing cell cycle arrest and apoptosis .
Biochemical Pathways
The interaction of HMS3481O08 with Nectin-4 affects the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, HMS3481O08 treatment leads to increased PD-L1 expression in mouse pharmacology models, which is a consequence of immunogenic cell death .
Pharmacokinetics
HMS3481O08 exhibits favorable pharmacokinetics and safety profiles . It displays a very stable PK profile with overlapping curves for total antibody and ADC as well as full DAR retention in circulation .
Result of Action
The result of HMS3481O08’s action is potent anti-cancer activity with a lower toxicity profile . It demonstrates significant efficacy across a variety of tumor indications .
Action Environment
The action of HMS3481O08 is influenced by the tumor microenvironment. The payload distribution study in tumor-bearing mice reveals a preferential and increased delivery of payload to tumors and lower payload delivery to normal tissues . This may translate to an improved therapeutic window .
Properties
IUPAC Name |
5-[1-(2-anilino-2-oxoethyl)-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-19(2)15-16-27-23(31)14-8-9-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)28-20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQIYZDCQUQGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.